molecular formula C9H7ClO2 B1339697 3-Acetylbenzoyl chloride CAS No. 31076-85-4

3-Acetylbenzoyl chloride

Cat. No. B1339697
CAS RN: 31076-85-4
M. Wt: 182.6 g/mol
InChI Key: GRHPCHSOVQAFSQ-UHFFFAOYSA-N
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Description

3-Acetylbenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, acetyl chloride, a related compound, is a versatile reagent used in various organic synthesis reactions. It is involved in the synthesis of different acetylated products, such as 3-methyl isocoumarins, o-acetylbenzoic acids, and phosphonic acid derivatives .

Synthesis Analysis

The synthesis of compounds related to 3-acetylbenzoyl chloride involves the use of acetyl chloride in one-pot reactions. For instance, acetyl chloride is used in tandem with o-halobenzoic acids and Wittig reagents in the presence of a copper catalyst to produce 3-methyl isocoumarins . Another synthesis route involves the palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, leading to o-acetylbenzoic acids, which are precursors to various naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones .

Molecular Structure Analysis

The molecular structure of compounds synthesized using acetyl chloride as a starting material can be complex. For example, the structure of 3-acetylbenzo[f]quinoline was confirmed by X-ray diffraction, indicating the precision required to ascertain the molecular configuration of such compounds . This suggests that the molecular structure of 3-acetylbenzoyl chloride, if synthesized, would likely require similar analytical techniques to confirm its structure.

Chemical Reactions Analysis

Acetyl chloride is a reagent in various chemical reactions leading to the formation of different bonds and functional groups. It is involved in the formation of C–O, C=C, and C–C bonds, as seen in the synthesis of 3-methyl isocoumarins . Additionally, acetyl chloride facilitates the formation of phosphonopeptide bonds in the synthesis of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-acetylbenzoyl chloride are not directly reported in the provided papers, the properties of acetyl chloride and its reactivity can be inferred. Acetyl chloride is a reactive acylating agent used to introduce acetyl groups into organic molecules, indicating its potential reactivity and role in synthesis reactions . The physical properties such as boiling point, melting point, and solubility would be important to determine for practical applications in synthesis.

Scientific Research Applications

Chemical Synthesis

3-Acetylbenzoyl chloride is used in the synthesis of various chemical compounds. For instance, its reaction with different amines results in the formation of o-acetylbenzamide derivatives, with yields ranging from 55.0% to 61.9% (Huang Jin-guo, 2008). Similarly, it is involved in the synthesis of novel 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives, demonstrating significant biological activities (Ashish P. Keche et al., 2012).

Cellulose Functionalization

3-Acetylbenzoyl chloride finds applications in cellulose functionalization. For instance, ionic liquids, such as 1-N-butyl-3-methylimidazolium chloride, facilitate the dissolution and subsequent acetylation of cellulose to produce cellulose acetates (T. Heinze et al., 2005). This process is crucial for developing cellulose-based materials with modified properties.

Organic Reactions and Catalysts

The compound is also significant in various organic reactions. For example, trityl chloride can catalyze the condensation of benzil with aldehydes, primary amines, and ammonium acetate to form 1,2,4,5-tetrasubstituted imidazoles, highlighting the versatility of 3-Acetylbenzoyl chloride in organic synthesis (A. R. Moosavi‐Zare et al., 2014).

Pharmaceutical Research

In pharmaceutical research, compounds synthesized using 3-Acetylbenzoyl chloride are evaluated for various biological activities. For instance, some derivatives exhibit anti-inflammatory and antimicrobial properties, suggesting their potential in developing new therapeutic agents (Ashish P. Keche et al., 2012).

properties

IUPAC Name

3-acetylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-6(11)7-3-2-4-8(5-7)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHPCHSOVQAFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70550365
Record name 3-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylbenzoyl chloride

CAS RN

31076-85-4
Record name 3-Acetylbenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31076-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70550365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Melvin, GB Schuster - Photochemistry and photobiology, 1990 - Wiley Online Library
… 3-Acetylhenzamide, The amide was prepared by treatment of 3-acetylbenzoyl chloride with an ammonium hydroxide solution. The product was recrystallized from absolute ethanol. 'H …
Number of citations: 19 onlinelibrary.wiley.com
RS Givens, K Stensrud, PG Conrad… - Canadian journal of …, 2011 - cdnsciencepub.com
… The resulting mixture was refluxed at 80 C for 8 h and concentrated under reduced pressure to afford 4-acetoxy-3-acetylbenzoyl chloride as colorless oil. This acid chloride was used in …
Number of citations: 51 cdnsciencepub.com

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